1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide
Overview
Description
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide is a chemical compound with the following properties:
- CAS Number : 5845-29-4
- Molecular Formula : C<sub>8</sub>H<sub>18</sub>Br<sub>2</sub>N<sub>2</sub>
- Molecular Weight : 302.05 g/mol
- Physical Form : Powder
Synthesis Analysis
The synthesis of this compound involves introducing a bromine atom to the 3-position of the piperazine ring. Specific synthetic methods may vary, but it typically starts with the reaction of 4-methylpiperazine with a brominating agent.
Molecular Structure Analysis
The molecular structure consists of a piperazine ring with a methyl group at one end and a bromopropyl group at the other. The dihydrobromide salt form adds two bromine ions.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide can undergo various reactions, including substitution, elimination, and other transformations typical of alkyl halides.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Solubility : Soluble in water and organic solvents
- Stability : Stable under normal conditions
Scientific Research Applications
-
Synthesis of Novel Compounds
-
Drug Discovery
- Application: Its complex structure can enhance drug discovery efforts.
-
Synthesis of Photochemically and Thermally Reactive Azobenzene Rotaxane
-
Synthesis of Indolocarbazole-Containing Rotaxane
-
Synthesis of Active Topoisomerase I Inhibitors
Safety And Hazards
- Causes skin and eye irritation.
- May cause respiratory irritation.
- Handle with care, use protective equipment, and avoid inhalation.
- Dispose of properly according to regulations.
Future Directions
Research on this compound could explore its potential applications in drug development, organic synthesis, or other fields. Investigating its reactivity, biological activity, and pharmacological properties would be valuable.
properties
IUPAC Name |
1-(3-bromopropyl)-4-methylpiperazine;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrN2.2BrH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXWAIBJJHOUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCBr.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Br3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide | |
CAS RN |
5845-29-4 | |
Record name | 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.